molecular formula C16H11F3N4O3S B2833851 N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine CAS No. 899370-08-2

N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine

Cat. No.: B2833851
CAS No.: 899370-08-2
M. Wt: 396.34
InChI Key: RKDGTYCATQDYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-b]pyridine core, which is known for its bioactive properties, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine typically involves multi-step organic synthesis. The key steps include the formation of the thieno[2,3-b]pyridine core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the glycine moiety. Common reagents used in these steps include trifluoromethylating agents, amines, and various coupling reagents under controlled conditions such as inert atmospheres and specific temperature ranges.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while nucleophilic substitution could replace the trifluoromethyl group with other functional groups.

Scientific Research Applications

N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine exerts its effects is primarily through interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group often enhances binding affinity and selectivity, while the thieno[2,3-b]pyridine core can interact with various biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-amino-6-(pyridin-3-yl)-4-(methyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine
  • N-{[3-amino-6-(pyridin-3-yl)-4-(ethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine

Uniqueness

Compared to similar compounds, N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability. This makes it a more potent and reliable candidate for various applications in research and industry.

Properties

IUPAC Name

2-[[3-amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3S/c17-16(18,19)8-4-9(7-2-1-3-21-5-7)23-15-11(8)12(20)13(27-15)14(26)22-6-10(24)25/h1-5H,6,20H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDGTYCATQDYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.